molecular formula C16H10ClN5O4 B13740606 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine CAS No. 3321-49-1

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine

Cat. No.: B13740606
CAS No.: 3321-49-1
M. Wt: 371.73 g/mol
InChI Key: HTTZEKZZLKWRNB-UHFFFAOYSA-N
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Description

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is an organic compound known for its vibrant color and use in various scientific applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring and a chlorinated dinitrophenyl group, making it a complex and interesting molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4,6-dinitrobenzene. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling this diazonium salt with naphthalen-1-amine under alkaline conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents such as chlorine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, the azo group can act as a chromophore, changing color in response to different conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4,6-dinitrophenyl)azo)-N-(3-methoxypropyl)naphthalen-1-amine
  • 4-((2-Chloro-4,6-dinitrophenyl)azo)-N-(2-ethylhexyl)naphthalen-1-amine

Uniqueness

4-((2-Chloro-4,6-dinitrophenyl)azo)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring and a chlorinated dinitrophenyl group. This structure imparts distinct chemical and physical properties, such as its vibrant color and reactivity, making it valuable for various applications .

Properties

CAS No.

3321-49-1

Molecular Formula

C16H10ClN5O4

Molecular Weight

371.73 g/mol

IUPAC Name

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H10ClN5O4/c17-12-7-9(21(23)24)8-15(22(25)26)16(12)20-19-14-6-5-13(18)10-3-1-2-4-11(10)14/h1-8H,18H2

InChI Key

HTTZEKZZLKWRNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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